![molecular formula C13H19NO3S B3005578 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448054-17-8](/img/structure/B3005578.png)
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases play a crucial role in regulating cytoskeletal dynamics, cell migration, and cell proliferation. EHT 1864 has been the subject of extensive scientific research due to its potential applications in cancer therapy and other diseases involving abnormal cell proliferation and migration.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, due to the presence of hydroxy groups .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of nanoparticles and in the crosslinking of polymers .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been used as photo-initiators in the synthesis of nanoparticles and in the crosslinking of polymers .
Action Environment
Similar compounds have been shown to be sensitive to ultraviolet radiation .
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 has several advantages for use in laboratory experiments, including its high potency and selectivity for Rho GTPases, as well as its ability to inhibit multiple Rho GTPases simultaneously. However, 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 also has some limitations, including its relatively short half-life and the need for frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for research on 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864, including the development of more potent and selective inhibitors of Rho GTPases, the investigation of the role of Rho GTPases in other diseases beyond cancer, and the exploration of combination therapies involving 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 and other cancer drugs. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 on cancer cell migration and invasion, as well as its potential side effects and toxicity in humans.
Synthesis Methods
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 can be synthesized using a multistep process involving the reaction of 4-(methylthio)phenylacetic acid with ethylene oxide, followed by the addition of 2-aminoethanol and acetic anhydride. The final product is purified using column chromatography to obtain a white crystalline powder with a purity of over 95%.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of metastatic tumors. Rho GTPases have been shown to play a critical role in cancer cell migration and invasion, and inhibition of these proteins using 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide 1864 has been shown to reduce tumor growth and metastasis in preclinical models.
properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-3-17-9-13(16)14-8-12(15)10-4-6-11(18-2)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSZWFAYAPNQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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